molecular formula C6H12 B008377 4-Methyl-1-pentene CAS No. 25068-26-2

4-Methyl-1-pentene

Cat. No. B008377
CAS RN: 25068-26-2
M. Wt: 84.16 g/mol
InChI Key: WSSSPWUEQFSQQG-UHFFFAOYSA-N
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Patent
US08236988B2

Procedure details

Aniline (209.5 g, 2.25 mol) was treated with ethylaluminum sesquichioride (39.0 g, 0.158 mol) in the reactor as described in Example 1. 4-Methyl-1-pentene (190 g, 2.26 mol) was added and the mixture was held at 260-262° C. for 17 hours. Reactor contents were cooled to ambient temperature and treated with 25% aqueous sodium hydroxide solution. Aqueous phase was removed and the organic phase (388 g) was analyzed to contain 21.9 wt % aniline and 41.1 wt % 2-(1,3-dimethylbutyl)aniline. Aniline conversion was found to be 59.4% and 2-(1,3-dimethylbutyl)aniline yield was found to be 40% based on aniline charged or 67.3% based on aniline reacted. Crude product from this and from another similar experiment were combined and the total (767 g) was fractionally distilled at reduced pressure to give 290 g of pure 2-(1,3-dimethylbutyl)aniline (290 g, 36% yield based on aniline charged).
Quantity
209.5 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
catalyst
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH:9]([CH3:13])[CH2:10][CH:11]=[CH2:12].[OH-].[Na+]>CC[Al](Cl)CC.CC[Al](Cl)Cl>[CH3:12][CH:11]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1])[CH2:10][CH:9]([CH3:13])[CH3:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
209.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
39 g
Type
catalyst
Smiles
CC[Al](CC)Cl.CC[Al](Cl)Cl
Step Two
Name
Quantity
190 g
Type
reactant
Smiles
CC(CC=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Aqueous phase was removed
CUSTOM
Type
CUSTOM
Details
yield
ADDITION
Type
ADDITION
Details
charged
CUSTOM
Type
CUSTOM
Details
reacted
DISTILLATION
Type
DISTILLATION
Details
the total (767 g) was fractionally distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(CC(C)C)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 290 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.